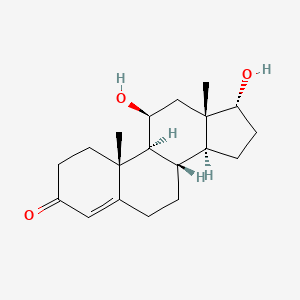

20,21-Dinor Hydrocortisone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

20,21-Dinor Hydrocortisone: is a synthetic corticosteroid with the molecular formula C19H28O3 and a molecular weight of 304.42 g/mol . It is a derivative of hydrocortisone, which is widely used in medical and biochemical research. This compound is primarily utilized for its anti-inflammatory and immunosuppressive properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 20,21-Dinor Hydrocortisone typically involves the modification of the hydrocortisone molecule. One common method includes the use of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and selenium dioxide (SeO2) as reagents . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformation.

Industrial Production Methods:

Industrial production of corticosteroids, including this compound, often starts with diosgenin , a steroid sapogenin extracted from plants. The process involves multiple steps of chemical and microbial transformations, including hydroxylation and dehydrogenation . These steps are carefully controlled to achieve high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions:

20,21-Dinor Hydrocortisone undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with others.

Common Reagents and Conditions:

Oxidation: Reagents like and are commonly used.

Reduction: and are typical reducing agents.

Substitution: and are used for halogenation reactions.

Major Products:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones , while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

20,21-Dinor Hydrocortisone is extensively used in scientific research due to its anti-inflammatory and immunosuppressive properties. Some of its applications include:

Chemistry: Used as a reference compound in analytical chemistry for the development of new synthetic methods.

Biology: Studied for its effects on cellular processes and gene expression.

Medicine: Investigated for potential therapeutic uses in treating inflammatory and autoimmune diseases.

Mecanismo De Acción

The mechanism of action of 20,21-Dinor Hydrocortisone involves binding to the glucocorticoid receptor in the cytoplasm. This receptor-ligand complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) in the promoter regions of target genes . This binding results in the modulation of gene expression, leading to anti-inflammatory and immunosuppressive effects. Key pathways involved include the inhibition of phospholipase A2 and NF-kappa B , as well as the promotion of anti-inflammatory genes .

Comparación Con Compuestos Similares

Hydrocortisone (C21H30O5): A naturally occurring glucocorticoid with similar anti-inflammatory properties.

Prednisolone (C21H28O5): A synthetic corticosteroid with higher potency and longer duration of action compared to hydrocortisone.

Dexamethasone (C22H29FO5): A highly potent synthetic corticosteroid with minimal mineralocorticoid activity.

Uniqueness of 20,21-Dinor Hydrocortisone:

This compound is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can result in different metabolic pathways and potentially reduced side effects compared to other corticosteroids.

Actividad Biológica

20,21-Dinor Hydrocortisone is a structural derivative of hydrocortisone, a glucocorticoid hormone known for its anti-inflammatory and immunosuppressive properties. This compound has garnered attention in both clinical and research settings due to its potential therapeutic applications and its role in various biological processes.

This compound retains the core structure of hydrocortisone but lacks two carbon atoms in the side chain. This modification influences its biological activity, particularly its interaction with the glucocorticoid receptor (GR).

- Mechanism of Action :

- The compound binds to the GR in the cytoplasm, forming a receptor-ligand complex that translocates to the nucleus. Here, it interacts with glucocorticoid response elements (GREs) in the promoter regions of target genes, modulating gene expression related to inflammation and immune response .

- It inhibits phospholipase A2, leading to reduced production of arachidonic acid derivatives and suppressing inflammatory pathways mediated by NF-kappa B and other transcription factors .

Biological Activities

The biological activities of this compound can be summarized as follows:

- Anti-inflammatory Effects :

- Immunosuppressive Effects :

-

Cellular Effects :

- Studies indicate that it can influence cellular processes such as apoptosis and differentiation in various cell types, including immune cells.

Research Findings

Recent studies have highlighted several significant findings regarding the biological activity of this compound:

- In Vitro Studies :

- In Vivo Studies :

- Clinical Applications :

Case Studies

A review of clinical applications reveals various case studies where glucocorticoids, including derivatives like this compound, have been utilized:

- Case Study 1 : A patient with autoimmune disorders showed significant improvement when treated with hydrocortisone derivatives, highlighting the importance of glucocorticoids in managing such conditions .

- Case Study 2 : In patients with CAH, optimized dosing regimens incorporating hydrocortisone derivatives led to better management of symptoms and hormonal balance compared to conventional treatments .

Data Table

The following table summarizes key findings from recent studies on the biological activity of this compound:

Propiedades

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-17,21-22H,3-8,10H2,1-2H3/t13-,14-,15-,16+,17+,18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDZGFAYWGWSJK-GDWHUGQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@H]4O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.